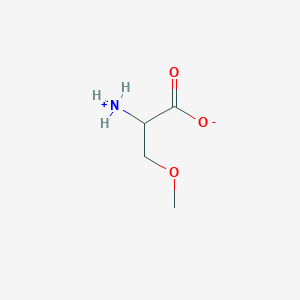

DL-O-Methylserine

Description

Significance as a Non-Proteinogenic Amino Acid Derivative

The significance of 2-Amino-3-methoxypropanoic acid lies in its unique structure. As a derivative of serine, it possesses a methyl group on its side chain's oxygen atom. nih.gov This modification provides a tool for researchers to investigate the roles of amino acids in biological systems.

Non-proteinogenic amino acids like this one are crucial for several reasons:

Building Blocks: They serve as chiral building blocks in the synthesis of complex organic molecules and peptide analogs. chem960.com

Probes for Research: Their unique structures allow them to be used as probes to study enzyme mechanisms and protein interactions. chem960.commedchemexpress.com

Drug Development: Incorporating these amino acids into peptides can lead to new drug candidates with improved properties. medchemexpress.comchembk.com

Historical Context of Research and Development

Research into non-proteinogenic amino acids has expanded our understanding of biological processes beyond the central dogma of molecular biology. Initially, the focus was on the primary protein-building amino acids. However, the discovery and synthesis of compounds like 2-Amino-3-methoxypropanoic acid have opened new avenues of investigation.

The development of synthetic routes to produce this and other amino acid derivatives has been a key focus. For example, processes have been developed for the preparation of related compounds like (R)-2-acetamido-N-benzyl-3-methoxypropionamide, which involves the use of 2-amino-3-methoxypropanoic acid derivatives. google.com Such synthetic advancements have made these compounds more accessible for a wide range of research applications, from studying metabolic pathways to developing new therapeutic agents. nih.govgoogle.com

Propriétés

IUPAC Name |

2-amino-3-methoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c1-8-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNTFCRCCPLEUQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19794-53-7, 4219-94-7 | |

| Record name | DL-O-Methylserine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019794537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC-62335 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62335 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Chemical and Physical Properties

Understanding the chemical and physical properties of 2-Amino-3-methoxypropanoic acid is fundamental to its application in research. These properties dictate how the molecule behaves in different environments and how it can be manipulated in the laboratory.

| Property | Value |

| Chemical Formula | C4H9NO3 chem960.com |

| Molecular Weight | 119.12 g/mol nih.gov |

| IUPAC Name | (2S)-2-amino-3-methoxypropanoic acid nih.gov |

| CAS Number | 32620-11-4 ((S)-enantiomer) chem960.com |

| Melting Point | 210-215 °C chem960.com |

| Boiling Point | 260.5 °C at 760 mmHg chem960.com |

| Solubility | Good solubility in water. chembk.com |

Note: Some properties may vary slightly depending on the specific isomer and experimental conditions.

The presence of both an amino group and a carboxylic acid group gives it zwitterionic properties, while the methoxy (B1213986) group adds a level of hydrophobicity. Its chirality, with (S) and (R) enantiomers, is a critical feature, as different stereoisomers can have distinct biological activities. chem960.comchembk.com

Advanced Synthetic Methodologies and Chemical Transformations

Asymmetric Synthesis Approaches

Asymmetric synthesis creates chiral molecules from achiral starting materials, yielding an unequal amount of stereoisomers. youtube.com This is achieved by using a chiral influence, such as a chiral auxiliary or an enzyme, to control the stereochemical outcome of the reaction.

Chiral Auxiliary and Precursor Utilization

A primary strategy in asymmetric synthesis involves the use of a chiral auxiliary, an optically active compound that temporarily attaches to a non-chiral substrate. youtube.comyoutube.com This directs the subsequent chemical reaction to favor the formation of one enantiomer over the other. After the desired stereocenter is created, the auxiliary is removed and can often be recycled. youtube.comyoutube.com

A well-established method for the asymmetric synthesis of novel amino acids utilizes chiral nickel(II) complexes of Schiff bases derived from glycine (B1666218) and a chiral aminobenzophenone. This approach has been successfully applied to synthesize various complex amino acids. nih.gov In a typical reaction sequence, the non-chiral substrate is first bonded to the chiral auxiliary. The resulting intermediate then reacts with a chosen reagent, and the steric hindrance provided by the auxiliary guides the new group to a specific face of the molecule. Finally, the removal of the auxiliary yields the desired product with high stereochemical purity. youtube.com

| Chiral Auxiliary Type | General Principle | Representative Example Application |

| Evans Auxiliaries | Oxazolidinone-based auxiliaries that direct alkylation, aldol (B89426), and other reactions. | Asymmetric aldol reactions. |

| 8-Phenylmenthol | Used to introduce chirality in reactions like prostaglandin (B15479496) synthesis. youtube.com | Asymmetric synthesis of prostaglandins. youtube.com |

| Ni(II) Complex of Chiral Gly-Schiff Base | Used to direct Michael additions and epimerization reactions for amino acid synthesis. nih.gov | Synthesis of (2S,3S)-3-Me-glutamine. nih.gov |

Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis combines chemical and enzymatic transformations to create complex molecules with high stereoselectivity. nih.gov Enzymes, as natural chiral catalysts, can perform highly specific reactions under mild conditions, making them ideal for sensitive substrates. This approach is particularly valuable for producing enantiomerically enriched pharmaceuticals and fine chemicals. nih.gov

For the synthesis of unnatural amino acids, enzymes can be employed in several ways. For instance, papain has been used in the polymerization of tripeptide esters to create polypeptides containing the unnatural amino acid 2-aminoisobutyric acid (Aib). rsc.org In other strategies, enzymes like alanine (B10760859) dehydrogenase and diaminopimelate dehydrogenase have been used in cascade reactions to produce both enantiomers of 3-fluoroalanine with high yield. nih.gov Such biocatalytic transformations offer a powerful route to access specific enantiomers of 2-Amino-3-methoxypropanoic acid, potentially through the stereoselective hydrolysis of a racemic ester or the stereospecific amination of a keto-acid precursor.

Resolution Techniques for Enantiomeric Enrichment

Resolution is the process of separating a racemic mixture (a 50:50 mixture of enantiomers) into its constituent enantiomers. Since enantiomers possess identical physical properties like boiling point and solubility, this separation requires converting them into diastereomers, which have different physical properties. libretexts.org

Diastereomeric Salt Formation and Fractional Crystallization

A classic and widely used method for resolving racemic acids or amines is through the formation of diastereomeric salts. libretexts.org When a racemic mixture of 2-Amino-3-methoxypropanoic acid is reacted with an enantiomerically pure chiral base (a resolving agent), two diastereomeric salts are formed. libretexts.org These salts, ((R)-acid·(R)-base) and ((S)-acid·(R)-base), are not mirror images and thus have different solubilities, allowing one to be selectively crystallized from a suitable solvent. libretexts.org

After separation by fractional crystallization, the pure diastereomeric salt is treated with a strong acid to regenerate the enantiomerically pure amino acid and the resolving agent. libretexts.org The success of this technique hinges on the availability of suitable chiral resolving agents and the difference in solubility between the formed diastereomeric salts. libretexts.orgmdpi.com

| Common Chiral Resolving Agents | Type | Typically Used to Resolve |

| Tartaric Acid | Chiral Acid | Racemic amines. libretexts.org |

| Brucine, Strychnine, Quinine | Chiral Bases (Alkaloids) | Racemic acids. libretexts.org |

| (R)-1-Phenylethylamine | Chiral Base | Racemic acids. libretexts.org |

| Camphorsulfonic acid | Chiral Acid | Racemic amines. psu.edu |

Continuous Flow Resolution Processes

Modern chemical manufacturing increasingly utilizes continuous flow systems to enhance safety, efficiency, and scalability. In a continuous flow process, reagents are pumped through a network of tubes and reactors, allowing for precise control over reaction conditions like temperature and residence time. rsc.org This methodology has been successfully applied to the multi-step synthesis of complex molecules like deoxy-sugars and 3-amino-4-amidoximinofurazan, often concatenating multiple reaction steps and eliminating the need for intermediate purification. rsc.orgnih.gov

While specific applications for the resolution of 2-Amino-3-methoxypropanoic acid are not widely documented, continuous flow technology could be integrated with classical resolution techniques. For example, a continuous process could be designed where the racemic amino acid and a resolving agent are mixed, the resulting diastereomeric salt is selectively crystallized and filtered, and the desired enantiomer is liberated in subsequent downstream steps, all within a closed, automated system. psu.edu

Chiral Chromatographic Separations (e.g., Preparative HPLC)

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. scas.co.jp The direct separation of underivatized amino acids like 2-Amino-3-methoxypropanoic acid can be challenging on common polysaccharide-based CSPs because these molecules are zwitterionic and have poor solubility in the non-polar mobile phases typically used. sigmaaldrich.com

However, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin (e.g., Astec CHIROBIOTIC T), are highly effective for this purpose. sigmaaldrich.com These columns possess ionic groups and are compatible with a wider range of aqueous and organic mobile phases, making them ideal for separating polar, ionic compounds. sigmaaldrich.com A single, simple LC-MS compatible mobile phase can often be used to resolve the enantiomers of many common underivatized amino acids on these types of columns. sigmaaldrich.com The separation is achieved through various interactions between the analyte and the chiral selector, including hydrogen bonding and host-guest interactions. scas.co.jp For preparative scale, larger columns are used to isolate gram quantities of the desired pure enantiomer.

| HPLC Column Type | Suitability for Underivatized Amino Acids | Principle of Separation |

| Polysaccharide-based CSPs | Challenging due to analyte solubility issues in non-polar solvents. sigmaaldrich.com | Interactions like hydrogen bonding and dipole-dipole forces. |

| Macrocyclic Glycopeptide-based CSPs (e.g., Astec CHIROBIOTIC T) | Highly effective for direct analysis. sigmaaldrich.com | Combination of hydrogen bonding, ionic interactions, and inclusion complexation. scas.co.jpsigmaaldrich.com |

| Ligand Exchange Type | Effective for amino acids and hydroxy acids. scas.co.jp | Formation of transient diastereomeric metal complexes. scas.co.jp |

Enantioselective Membrane Separations

The separation of racemic mixtures into their constituent enantiomers is a critical process in the pharmaceutical and chemical industries, as different enantiomers of a chiral compound can exhibit distinct biological activities. For amino acids like 2-amino-3-methoxypropanoic acid, membrane-based separation offers a sustainable and energy-efficient alternative to conventional methods.

Enantioselective membrane separation relies on the use of membranes that have chiral recognition sites, allowing for the preferential transport of one enantiomer over the other. A key strategy in this field is the development of mixed matrix membranes (MMMs), which incorporate chiral fillers into a polymer matrix to induce chirality. While simple molecular sieving is ineffective for separating enantiomers due to their identical size, MMMs with chiral recognition capabilities can achieve this separation.

Several types of chiral fillers have been investigated for their potential use in creating these specialized membranes.

Table 1: Chiral Fillers for Enantioselective Mixed Matrix Membranes

| Chiral Filler Type | Description | Potential Use |

|---|---|---|

| Metal-Organic Frameworks (MOFs) | Crystalline materials consisting of metal ions or clusters coordinated to organic ligands. | Can be designed with chiral pores for selective adsorption and diffusion. |

| Covalent Organic Frameworks (COFs) | Porous crystalline polymers with tunable structures and functionalities. | Offer high surface area and ordered channels for enantioseparation. |

| Zeolites | Microporous, aluminosilicate (B74896) minerals. | Chiral zeolites can act as molecular sieves for enantiomers. |

| Porous Organic Cages (POCs) | Discrete molecules with an intrinsic porous structure. | Provide a well-defined cavity for selective guest binding based on chirality. altabioscience.com |

The development of such membranes is a continuous process, with research focused on improving enantiomeric excess (ee) values and the long-term stability of the membranes for industrial-scale applications. altabioscience.com

Chemical Reactivity of 2-Amino-3-methoxypropanoic Acid

The chemical reactivity of 2-amino-3-methoxypropanoic acid is dictated by its functional groups: the primary amine, the carboxylic acid, and the methoxy (B1213986) ether.

Oxidation Pathways

The oxidation of amino acids is a fundamental biochemical process. For 2-amino-3-methoxypropanoic acid, oxidation primarily targets the alpha-amino group and the carbon skeleton. The first step typically involves the removal of the α-amino group, leaving a carbon skeleton that can undergo further transformations. frontiersin.org

Two principal pathways are generally considered for amino acid oxidation:

Oxidative Deamination : This pathway leads to the formation of the corresponding α-keto acid. In this case, 2-amino-3-methoxypropanoic acid would be converted to 2-oxo-3-methoxypropanoic acid.

Oxidative Deamination-Decarboxylation : This pathway involves the removal of both the amino group and the carboxyl group (as CO₂), resulting in an aldehyde with one less carbon atom. organic-chemistry.org For 2-amino-3-methoxypropanoic acid, this would yield methoxyacetaldehyde.

Table 2: Potential Oxidation Pathways

| Pathway | Reactant | Key Transformation | Product |

|---|---|---|---|

| Oxidative Deamination | 2-Amino-3-methoxypropanoic acid | Removal of amine group | 2-Oxo-3-methoxypropanoic acid |

| Oxidative Deamination-Decarboxylation | 2-Amino-3-methoxypropanoic acid | Removal of amine and carboxyl groups | Methoxyacetaldehyde |

The specific products and reaction rates can be influenced by the choice of oxidizing agent and reaction conditions. peptide.com

Reduction Pathways

The reduction of amino acids primarily targets the carboxylic acid functional group. Chiral amino alcohols, which are valuable synthetic intermediates, are produced by the reduction of the corresponding amino acids. stackexchange.com The most common and powerful reducing agent used for this transformation is lithium aluminum hydride (LiAlH₄). stackexchange.comcore.ac.uk However, due to its cost and hazardous nature, alternative methods have been developed, such as using sodium borohydride (B1222165) (NaBH₄) in the presence of iodine (I₂) or using lithium metal with an activating agent like aluminum chloride (AlCl₃). stackexchange.comjocpr.com

The reduction of 2-amino-3-methoxypropanoic acid yields the corresponding chiral amino alcohol, 2-amino-3-methoxypropan-1-ol. This transformation is crucial for synthesizing various biologically active molecules.

Table 3: Reduction of 2-Amino-3-methoxypropanoic Acid

| Reactant | Transformation | Product | Typical Reagents |

|---|---|---|---|

| 2-Amino-3-methoxypropanoic acid | Reduction of carboxylic acid to primary alcohol | 2-Amino-3-methoxypropan-1-ol | LiAlH₄; NaBH₄/I₂; Li/AlCl₃ stackexchange.comcore.ac.ukjocpr.com |

Nucleophilic Substitution Reactions

The structure of 2-amino-3-methoxypropanoic acid presents several sites susceptible to nucleophilic attack. The primary locations are the electrophilic carbonyl carbon of the carboxylic acid and, to a lesser extent, the carbon atoms of the backbone. Nucleophilic substitution reactions are fundamental in organic chemistry and proceed via mechanisms like Sₙ1 and Sₙ2, depending on the substrate, nucleophile, and solvent. organic-chemistry.org

Key reactions include:

At the Carboxyl Group : Nucleophiles like alcohols (in the presence of an acid catalyst) can react to form esters (esterification). Similarly, amines can react to form amides, a foundational reaction in peptide synthesis.

At the β-Carbon : The carbon atom attached to the methoxy group could potentially undergo nucleophilic substitution. However, the methoxy group is a poor leaving group, and such a reaction would typically require its activation (e.g., by protonation with a strong acid) to facilitate displacement by a nucleophile.

Table 4: Potential Nucleophilic Substitution Reactions

| Site of Attack | Nucleophile | Reaction Type | Product Class |

|---|---|---|---|

| Carbonyl Carbon | Alcohol (R'-OH) | Esterification | Ester |

| Carbonyl Carbon | Amine (R'-NH₂) | Amidation | Amide |

| β-Carbon (C-OMe) | Strong Nucleophile (e.g., I⁻) | Sₙ2 (requires activation) | β-substituted amino acid |

Derivatization for Synthetic and Biological Applications

Amine Protecting Group Strategies (e.g., Boc, Fmoc)

In peptide synthesis, the α-amino group of an amino acid must be temporarily blocked or "protected" to prevent unwanted side reactions, such as self-polymerization, during the formation of peptide bonds. peptide.com Two of the most widely used amine-protecting groups in modern solid-phase peptide synthesis (SPPS) are the tert-butoxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) groups. altabioscience.compeptide.com

Boc (tert-butoxycarbonyl) Group : This group is introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. organic-chemistry.org The Boc group is stable to bases but is readily removed under acidic conditions, typically with trifluoroacetic acid (TFA). organic-chemistry.orgtotal-synthesis.com

Fmoc (9-fluorenylmethoxycarbonyl) Group : This group is introduced using reagents like Fmoc-Cl or Fmoc-OSu. organic-chemistry.orgtotal-synthesis.com In contrast to the Boc group, the Fmoc group is stable under acidic conditions but is cleaved by mild bases, most commonly a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). wikipedia.org

The use of these two orthogonal protecting groups is the cornerstone of modern peptide chemistry, allowing for the selective deprotection and step-by-step assembly of complex peptide chains. altabioscience.compeptide.com These standard protection strategies are applicable to 2-amino-3-methoxypropanoic acid for its incorporation into peptide analogs. chemimpex.com

Table 5: Comparison of Boc and Fmoc Protecting Groups

| Protecting Group | Typical Reagent for Introduction | Cleavage Condition | Key Feature |

|---|---|---|---|

| Boc (tert-butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O) | Strong Acid (e.g., TFA) organic-chemistry.org | Acid-labile |

| Fmoc (9-fluorenylmethoxycarbonyl) | Fmoc-Cl or Fmoc-OSu total-synthesis.com | Mild Base (e.g., Piperidine) wikipedia.org | Base-labile |

Table of Compounds

Formation of Acid Addition Salts (e.g., Hydrochloride)

The formation of acid addition salts is a common and crucial step in the purification, isolation, and handling of amino acids and their derivatives. For 2-Amino-3-methoxypropanoic acid, the hydrochloride salt is a frequently synthesized form, enhancing stability and modifying solubility properties. The synthesis of 2-Amino-3-methoxypropanoic acid hydrochloride, also known by its synonym O-Methyl-serine hydrochloride, typically involves the reaction of the free amino acid with hydrochloric acid.

The general principle behind the formation of the hydrochloride salt is the protonation of the basic amino group by the strong acid, hydrochloric acid. This acid-base reaction results in the formation of an ammonium (B1175870) chloride salt. The reaction is typically carried out in a suitable solvent, often an alcohol such as methanol (B129727) or ethanol.

One common synthetic route involves the use of thionyl chloride (SOCl₂) in methanol. In this procedure, thionyl chloride reacts with methanol to generate hydrogen chloride in situ. This method is particularly efficient as it can also facilitate the esterification of the carboxylic acid group if desired, leading to the corresponding methyl ester hydrochloride. For the specific preparation of 2-Amino-3-methoxypropanoic acid hydrochloride without esterification of the carboxyl group, careful control of the reaction conditions is necessary.

Alternatively, anhydrous hydrogen chloride gas can be bubbled through a solution of 2-Amino-3-methoxypropanoic acid in a suitable solvent like methanol. This method provides a direct route to the hydrochloride salt. Following the reaction, the product is typically isolated by crystallization, often induced by cooling or by the addition of a less polar co-solvent, followed by filtration and drying.

The table below summarizes representative reaction conditions for the synthesis of amino acid hydrochlorides, based on analogous procedures for similar compounds like serine methyl ester hydrochloride, which serve as a reference for the synthesis of 2-Amino-3-methoxypropanoic acid hydrochloride.

| Starting Material | Reagent | Solvent | Reaction Time | Temperature | Yield | Reference |

| L-Serine | Thionyl Chloride | Methanol | 24-48 hours | 35-40°C | High | google.com |

| L-Serine | HCl (gas) | Anhydrous Methanol | 10-14 hours | Room Temp. | ~89% | google.com |

| D-Serine | Acetyl Chloride | Methanol | 15.5 hours | Reflux | 91% | chemicalbook.com |

| L-Serine | Thionyl Chloride | Methanol | Not specified | Reflux | High | patsnap.com |

This table presents data for the synthesis of serine methyl ester hydrochloride, a closely related compound, to illustrate typical reaction parameters.

The resulting 2-Amino-3-methoxypropanoic acid hydrochloride is a white to off-white crystalline solid. The formation of the salt is confirmed by various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, which shows characteristic shifts in the signals of the protons adjacent to the newly protonated amino group, and infrared (IR) spectroscopy, which reveals the presence of the ammonium salt.

Biological Activity and Mechanistic Studies

Metabolic Integration and Pathways

Role as a Serine Derivative in Metabolism

2-Amino-3-methoxypropanoic acid, also known as O-methylserine, is a derivative of the amino acid serine. medchemexpress.comalfagen.com.trabmole.commedchemexpress.comebi.ac.uk As a serine derivative, it is recognized as a metabolite, indicating its involvement in metabolic processes within organisms. ebi.ac.uk Serine itself is a crucial intermediate in numerous metabolic pathways, playing a role in processes such as neurotransmission and the synthesis of phospholipids. ambeed.com The structural similarity of 2-Amino-3-methoxypropanoic acid to serine suggests its potential to interact with and influence these pathways. ambeed.com

Research has explored the role of O-methylserine in various biological contexts. For instance, it has been noted as a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids that are incorporated into proteins during translation. ebi.ac.ukchem960.com However, its presence as a metabolite and its structural analogy to serine imply that it can be processed by metabolic enzymes. medchemexpress.comebi.ac.uk Studies have also investigated its use in peptide synthesis and biochemical research, further highlighting its interaction with biological systems. ambeed.com

Derivatives of amino acids, including those of serine, have been recognized for their potential to influence anabolic hormone secretion and act as fuel during exercise. medchemexpress.com While specific metabolic pathways for 2-Amino-3-methoxypropanoic acid are not extensively detailed in the provided results, its classification as a serine derivative firmly places it within the broader context of amino acid metabolism. medchemexpress.commedchemexpress.comambeed.com

Interaction with Amino Acid Metabolizing Enzymes

2-Amino-3-methoxypropanoic acid interacts with several amino acid metabolizing enzymes. One notable interaction is with a serine isomerase found in the venom of the Agelenopsis aperta spider. This enzyme is capable of isomerizing O-methylserine residues within peptide chains. pnas.orgnih.gov This indicates that the compound can serve as a substrate for enzymes that modify amino acids post-translationally.

Furthermore, studies on rat liver serine dehydratase (SDH), an enzyme that catalyzes the dehydration of L-serine to pyruvate, have shown that O-methylserine can bind to the active site. acs.org Specifically, when holo-SDH was crystallized with O-methylserine, the compound formed a Schiff base linkage with the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor in the active site. acs.org However, the subsequent dehydration step did not occur, suggesting that while it can bind to the enzyme, it is not a substrate for the complete catalytic reaction under these conditions. acs.org

Research on ribonuclease A has also utilized O-methylserine to probe enzyme-substrate interactions. A synthetic analog of a ribonuclease peptide containing O-methylserine at position 123 was used to study the role of this residue in substrate binding and catalysis. nih.gov The results with the O-methylserine-containing peptide were complex, making it challenging to distinguish between steric effects and the contributions of hydrogen bonding to the enzyme's activity. nih.gov

The interaction of 2-Amino-3-methoxypropanoic acid with these enzymes highlights its role as a tool for studying enzyme mechanisms and specificity. chem960.compnas.orgnih.govacs.orgnih.gov

Molecular Mechanisms of Action

Modulation of Receptor Systems (e.g., NMDA Receptor)

Research suggests that 2-Amino-3-methoxypropanoic acid and its derivatives may modulate receptor systems, including the N-methyl-D-aspartate (NMDA) receptor. chem960.comnih.govgoogle.com The NMDA receptor is a glutamate-gated ion channel crucial for excitatory neurotransmission and higher brain functions like learning and memory. nih.gov D-serine, a structurally related amino acid, acts as a physiological co-agonist at the NMDA receptor, meaning it is required along with glutamate (B1630785) to activate the receptor. nih.gov

Studies have explored the potential of (S)-2-Amino-3-methoxypropanoic acid to interact with glutamate receptors, with some research suggesting potential applications in neurological disorders. chem960.com While direct and detailed mechanisms of its modulation of the NMDA receptor are not fully elucidated in the provided information, the structural similarity to the known NMDA receptor co-agonist D-serine provides a strong basis for this line of inquiry. chem960.comnih.gov Additionally, some investigations into preventing excitotoxicity have focused on blocking the NMDA subtype of glutamate receptors, and various amino acid derivatives have been considered in this context. google.com

Influence on Cellular Signaling Pathways (e.g., BDNF Signaling Pathway)

2-Amino-3-methoxypropanoic acid has been implicated in the modulation of cellular signaling pathways, such as the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway. A patent describes peptide conjugates containing 2-amino-3-methoxypropanoic acid that exhibit TrkB binding activity. google.com TrkB is the receptor for BDNF, and its activation triggers intracellular signaling cascades. google.com

Disruptions in BDNF signaling or other TrkB-activated pathways are linked to a range of neurological and psychiatric disorders. google.com The inclusion of 2-amino-3-methoxypropanoic acid in peptides designed to interact with the TrkB receptor suggests its potential role in influencing these critical cellular communication systems. google.com

Broader Biological System Interactions

Beyond its specific metabolic and signaling roles, 2-Amino-3-methoxypropanoic acid has been noted in a variety of broader biological contexts. It is considered a non-proteinogenic amino acid, a valuable chiral building block in organic synthesis, and an intermediate for fine chemicals. chem960.com Its unique structure, with a methoxy (B1213986) group at the β-position, makes it useful in developing modified peptides and studying enzyme inhibition. chem960.com

The compound and its derivatives have been investigated for their potential anticonvulsant activities. capes.gov.brresearchgate.net Furthermore, O-methylserine has been mentioned in the context of plant diseases, where certain amino acid derivatives have shown effects against fungal pathogens. annualreviews.org In the field of materials science and biochemistry, O-methylserine has been used as a halogen bond acceptor in studies on peptide conformation. acs.org

The table below summarizes some of the researched biological interactions of 2-Amino-3-methoxypropanoic acid.

| Biological Context | Specific Interaction or Finding |

| Enzyme Interaction | Serves as a substrate for serine isomerase from Agelenopsis aperta venom. pnas.orgnih.gov |

| Binds to the active site of rat liver serine dehydratase, forming a Schiff base with PLP, but is not dehydrated. acs.org | |

| Used as an analog in studies of ribonuclease A to probe substrate binding. nih.gov | |

| Receptor Modulation | Investigated for its potential to interact with glutamate receptors, including the NMDA receptor. chem960.comgoogle.com |

| Cellular Signaling | Incorporated into peptides that bind to the TrkB receptor, suggesting a role in modulating BDNF signaling. google.com |

| Anticonvulsant Activity | Derivatives of (R)-O-methylserine have been synthesized and tested for anticonvulsant properties. capes.gov.brresearchgate.net |

| Plant Pathology | Mentioned in studies on the effects of amino acid derivatives on plant fungal diseases. annualreviews.org |

| Biochemical Research | Utilized as a halogen bond acceptor in peptide conformation studies. acs.org |

Effects on Anabolic Hormone Secretion

Amino acids and their derivatives are recognized for their potential to influence the secretion of anabolic hormones. spectracell.com These hormones are crucial for processes such as muscle growth and repair. The parent compound, serine, and other amino acids are known to be involved in pathways that can modulate hormonal responses. nih.govoup.com For instance, the administration of testosterone (B1683101) has been shown to improve net protein balance by decreasing muscle protein breakdown. oup.com Furthermore, amino acid availability is a key factor in stimulating muscle protein synthesis. nih.gov

Impact on Mental Performance and Physiological Activities

The influence of amino acids on mental performance and physiological activities is an area of active research. spectracell.com Serine, the parent compound of 2-Amino-3-methoxypropanoic acid, has established roles in the central nervous system. Notably, D-serine, an isomer of serine, acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory. frontiersin.org Studies have suggested that D-serine levels can impact cognitive function, and supplementation has been explored for its potential to address age-related cognitive decline. frontiersin.orgoncotarget.com

Applications in Scientific Research

Building Block in Peptide Synthesis

One of the primary applications of this compound is as a building block in the synthesis of peptides. medchemexpress.com By incorporating this non-proteinogenic amino acid, scientists can create novel peptides with modified structures and potentially enhanced biological activities or stability. chem960.com These modified peptides are instrumental in drug discovery and in studying protein structure and function.

Molecular Probe for Studying Biological Systems

Due to its unique structure, 2-Amino-3-methoxypropanoic acid can be used as a molecular probe. medchemexpress.com By introducing it into a biological system, researchers can investigate processes such as enzyme inhibition, receptor modulation, and protein-protein interactions. chem960.com Its stereospecificity is particularly valuable in these studies, allowing for precise investigations of chiral recognition in biological systems. chem960.com

Analytical Methodologies for Research and Quality Control

Advanced Chromatopic Analysis

Chromatographic methods are fundamental in separating 2-Amino-3-methoxypropanoic acid from complex mixtures and resolving its stereoisomers.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess

The determination of the enantiomeric excess of 2-Amino-3-methoxypropanoic acid is crucial, as the biological activity of amino acids and their derivatives is often stereospecific. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers. sigmaaldrich.com

Direct analysis of underivatized amino acids like 2-Amino-3-methoxypropanoic acid can be challenging due to their zwitterionic nature and poor solubility in non-polar solvents typically used in HPLC. sigmaaldrich.com However, the use of macrocyclic glycopeptide-based chiral stationary phases (CSPs), such as those employing teicoplanin, allows for the direct separation of enantiomers. sigmaaldrich.com These CSPs possess ionic groups and are compatible with both aqueous and organic mobile phases, making them ideal for polar and ionic compounds. sigmaaldrich.com

Alternatively, pre-column derivatization with a chiral reagent can be employed. researchgate.netnih.gov This involves reacting the amino acid with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. sigmaaldrich.comnih.gov A common approach involves using o-phthalaldehyde (OPA) in conjunction with a chiral thiol. researchgate.net The resulting diastereomeric isoindoles can be detected with high sensitivity. researchgate.net The choice of the chiral thiol and the mobile phase composition are critical parameters that influence the retention and selectivity of the separation. sigmaaldrich.com

Table 1: Key Parameters in Chiral HPLC Analysis of Amino Acids

| Parameter | Description | Significance |

| Chiral Stationary Phase (CSP) | The stationary phase containing a chiral selector that interacts differently with each enantiomer. | Determines the enantioselectivity of the separation. |

| Mobile Phase Composition | The solvent system that carries the analyte through the column. | Affects retention time and resolution of the enantiomers. |

| Derivatizing Agent | A chiral reagent used to create diastereomers for indirect chiral separation. | Enables separation on achiral columns and can enhance detection. |

| Detector | The component that measures the eluting analytes. | UV-Vis and fluorescence detectors are commonly used for derivatized amino acids. |

This table summarizes the critical parameters involved in the chiral HPLC analysis of amino acids, including 2-Amino-3-methoxypropanoic acid.

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is another valuable technique for the analysis of amino acids, though it typically requires derivatization due to the low volatility and polar nature of these compounds. thermofisher.comsigmaaldrich.com The primary goal of derivatization is to convert the polar functional groups (amino and carboxyl groups) into less polar, more volatile, and thermally stable derivatives. sigmaaldrich.commdpi.com

A common derivatization method is silylation, where active hydrogens are replaced with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. thermofisher.comsigmaaldrich.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. thermofisher.com The resulting derivatives are more amenable to GC analysis and can be readily separated on columns such as a 5% phenyl methylpolysiloxane column. thermofisher.com

Comprehensive two-dimensional gas chromatography (GCxGC) offers enhanced separation power for complex samples containing multiple amino acids. nih.gov By employing two columns with different selectivities (e.g., a polar followed by a non-polar column), a much higher degree of separation can be achieved compared to conventional one-dimensional GC. nih.gov

Table 2: Common Derivatization Reagents for GC Analysis of Amino Acids

| Reagent | Abbreviation | Derivative Formed | Key Features |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) | Forms volatile by-products, widely used. thermofisher.com |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | tert-butyldimethylsilyl (TBDMS) | Derivatives are more stable than TMS derivatives. sigmaaldrich.com |

| Alkylchloroformates | - | Alkylchloroformate | Enables analysis in water-immiscible organic solvents. mdpi.comnih.gov |

This table outlines common derivatization reagents used to prepare amino acids for Gas Chromatography, enhancing their volatility and stability for analysis.

Spectroscopic Characterization

Spectroscopic methods are indispensable for the structural elucidation and confirmation of 2-Amino-3-methoxypropanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the molecular structure of organic compounds. For 2-Amino-3-methoxypropanoic acid, ¹H NMR and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.

In a hypothetical ¹H NMR spectrum, one would expect to see distinct signals corresponding to the protons of the methyl group, the methoxy (B1213986) group, the methine proton at the alpha-carbon, and the protons of the amino group. The chemical shifts and splitting patterns of these signals would confirm the connectivity of the atoms within the molecule. For instance, the signal for the proton on the alpha-carbon would likely be split by the protons on the adjacent carbon atoms. docbrown.info

Mass Spectrometry (MS)

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio of its ions. For 2-Amino-3-methoxypropanoic acid, which has a molecular formula of C₄H₉NO₃, the expected monoisotopic mass is approximately 119.0582 g/mol . abmole.cn

When coupled with a chromatographic technique like GC-MS or LC-MS, mass spectrometry can provide both separation and identification of the compound. In GC-MS analysis of derivatized amino acids, the electron impact (EI) mass spectra typically show characteristic fragmentation patterns that aid in the identification of the specific amino acid derivative. sigmaaldrich.com

X-ray Diffraction Studies

X-ray diffraction is a technique used to determine the three-dimensional arrangement of atoms within a crystal. For a chiral molecule like 2-Amino-3-methoxypropanoic acid, single-crystal X-ray diffraction can be used to determine its absolute configuration, providing definitive proof of its stereochemistry. nih.gov

Powder X-ray diffraction (PXRD) can be used to analyze the crystalline nature of the solid material. researchgate.net The diffraction pattern is a unique fingerprint of the crystalline solid and can be used for phase identification and to assess the purity of the sample. researchgate.net

Q & A

Basic Research Questions

Q. What spectroscopic techniques are critical for confirming the structure and purity of 2-Amino-3-methoxypropanoic acid, and how should data interpretation be prioritized?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to identify the methoxy (-OCH), amino (-NH), and carboxylic acid (-COOH) groups. Key signals include methoxy protons at ~3.3 ppm and α-protons near 3.8–4.2 ppm .

- Infrared Spectroscopy (IR) : Confirm functional groups via O-H (carboxylic acid, ~2500–3300 cm), N-H (amine, ~3300–3500 cm), and C-O (methoxy, ~1100–1250 cm) stretches.

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode can detect the molecular ion peak at m/z 119.12 (CHNO) and sodium adducts (e.g., [M+Na]) for validation .

Q. What synthetic strategies ensure high enantiomeric purity for 2-Amino-3-methoxypropanoic acid?

- Methodological Answer :

- Chiral Pool Synthesis : Start with L-serine derivatives, introducing methoxy via alkylation under basic conditions (e.g., NaH/DMF) .

- Enzymatic Resolution : Use lipases or esterases to hydrolyze racemic esters selectively, retaining the desired (S)-enantiomer .

- Purification : Employ chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) to separate enantiomers, monitoring optical rotation for purity .

Q. How should storage conditions be optimized to prevent degradation of 2-Amino-3-methoxypropanoic acid?

- Methodological Answer :

- Temperature : Store at 2–8°C in airtight containers to minimize thermal decomposition.

- Humidity Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the methoxy or carboxylic acid groups.

- Light Sensitivity : Protect from UV exposure by using amber glassware .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in reported biological activities of 2-Amino-3-methoxypropanoic acid?

- Methodological Answer :

- Molecular Docking : Simulate interactions with target enzymes (e.g., oxidoreductases) using AutoDock Vina to identify binding affinity variations caused by protonation states or stereochemistry .

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict reactive sites (e.g., amino group nucleophilicity) under physiological pH .

- Validation : Cross-reference computational results with in vitro assays (e.g., enzyme inhibition kinetics) to reconcile discrepancies .

Q. What catalytic systems are effective for hydrogenating derivatives of 2-Amino-3-methoxypropanoic acid without racemization?

- Methodological Answer :

- Catalyst Selection : Use Pd/C (5% wt) in ethanol under 1–3 atm H pressure for selective reduction of ketone intermediates.

- Solvent Optimization : Polar aprotic solvents (e.g., THF) minimize side reactions.

- Racemization Prevention : Maintain reaction temperatures below 40°C and monitor enantiomeric excess (ee) via chiral GC-MS .

Q. How does stereochemical integrity impact the biological function of 2-Amino-3-methoxypropanoic acid, and what analytical methods validate it?

- Methodological Answer :

- Circular Dichroism (CD) : Compare CD spectra of synthetic batches with enantiopure standards to confirm (S)-configuration .

- X-ray Crystallography : Resolve crystal structures of co-crystals (e.g., with tartaric acid) to assign absolute configuration.

- Biological Assays : Test enantiomers in cell-based models (e.g., neurotransmitter uptake inhibition) to correlate stereochemistry with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.